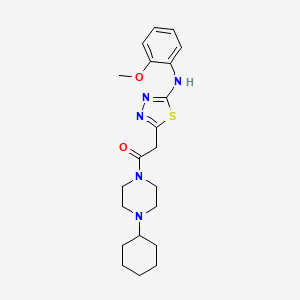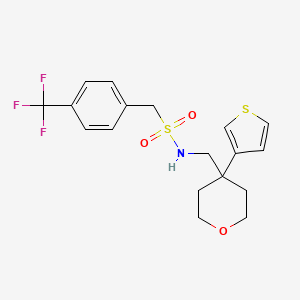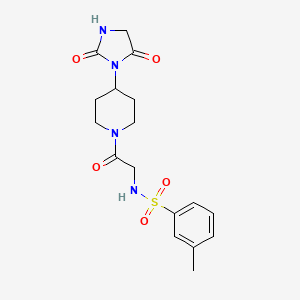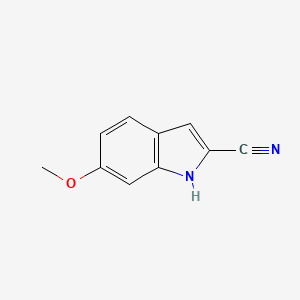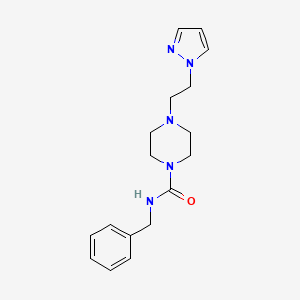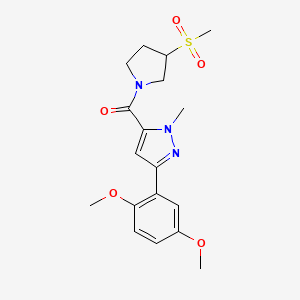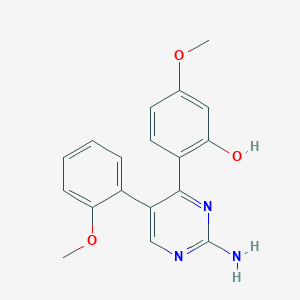
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidines are biologically very important heterocycles and represent by far the most ubiquitous members of the diazine family . They are present in many important molecules, including uracil, thymine, and cytosine, which are part of the genetic material in DNA and RNA .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, but the specific reactions would depend on the functional groups present in the molecule . Without more specific information, it’s difficult to predict the chemical reactions of “2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-methoxyphenol”.Aplicaciones Científicas De Investigación
Antifungal Applications One of the notable scientific research applications of derivatives closely related to 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-methoxyphenol involves their antifungal effects. Specifically, derivatives of dimethylpyrimidin have been synthesized and tested for their biological activity against fungi like Aspergillus terreus and Aspergillus niger. These studies concluded that synthesized compounds have potential as antifungal agents, with certain compounds showing a more pronounced effect against Aspergillus terreus compared to Aspergillus niger (Jafar et al., 2017).
Aldose Reductase Inhibition Another research direction involves the exploration of pyrido[1,2-a]pyrimidin-4-one derivatives as aldose reductase (ALR2) inhibitors, which displayed significant antioxidant properties. These studies have shown that certain derivatives bearing a phenol or catechol moiety exhibit activity levels in the micromolar/submicromolar range, suggesting their potential application in treating conditions associated with oxidative stress and aldose reductase activity (La Motta et al., 2007).
Cancer Research Pyrimidine derivatives have also been synthesized and evaluated for their anticancer activities. A specific study focused on the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives and their screening against cancer cell lines, including human breast cancer cell line MCF7 and human colon cancer cell line HT29. This research demonstrated the potential of these compounds as anticancer agents, with some derivatives showing significant potency towards MCF7 cells (Patravale et al., 2014).
Neurological Disorders The synthesis and evaluation of pyrimidine derivatives for neurological disorders have also been researched. For instance, [11C]HG-10-102-01, a new potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, was synthesized. This agent is derived from pyrimidine and demonstrates the role of these compounds in diagnosing and potentially treating neurological conditions (Wang et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-11-7-8-13(15(22)9-11)17-14(10-20-18(19)21-17)12-5-3-4-6-16(12)24-2/h3-10,22H,1-2H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAHKSMATYIAMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=CC=C3OC)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327919 |
Source


|
| Record name | 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648236 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol | |
CAS RN |
850800-18-9 |
Source


|
| Record name | 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2378672.png)
![2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2378673.png)
![Spiro[1,3-dihydroindene-2,1'-cyclopentane]-1-amine;hydrochloride](/img/structure/B2378675.png)
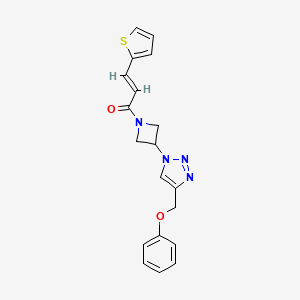
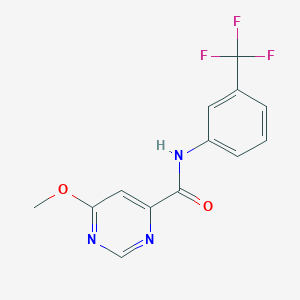
![5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2378682.png)
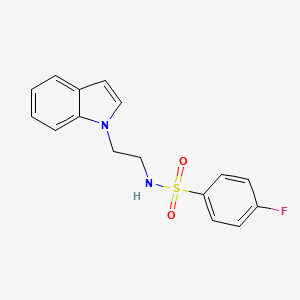
![3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one](/img/structure/B2378684.png)
